2-Cbz-2,5-diazabicyclo[2.2.1]heptane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
benzyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-8-11-6-12(15)7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1 |
InChI Key |
SFFOUMARWDXTDD-VXGBXAGGSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2CNC1CN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Cbz-2,5-diazabicyclo[2.2.1]heptane (CAS 845866-59-3)
Executive Summary
2-Cbz-2,5-diazabicyclo[2.2.1]heptane (CAS 845866-59-3) is a high-value chiral scaffold used extensively in medicinal chemistry to restrict the conformational flexibility of small molecule drugs.[1] Commonly derived from trans-4-hydroxy-L-proline, this bridged bicyclic diamine serves as a rigid surrogate for piperazine. By locking the nitrogen atoms into a specific spatial orientation, it enhances receptor selectivity and metabolic stability—properties critical for developing ligands against GPCRs (e.g., CCR2), ion channels (nAChR), and kinases (B-Raf).
This guide provides a comprehensive technical analysis of the compound's properties, synthesis, and application in drug discovery, designed for researchers requiring actionable data.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The compound is the mono-protected derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. The carbobenzyloxy (Cbz) group protects one nitrogen (typically assigned N2 based on synthetic origin), leaving the N5 position available for immediate functionalization.
Table 1: Chemical Specifications
| Property | Data |
| CAS Number | 845866-59-3 |
| IUPAC Name | Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
| Synonyms | (1S,4S)-2-Cbz-2,5-diazabicyclo[2.2.1]heptane; (1S,4S)-N-Cbz-2,5-DBH |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Chirality | (1S, 4S) Enantiomer (derived from L-Hydroxyproline) |
| Physical State | Viscous oil or low-melting solid (often supplied as HCl/oxalate salt) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water (free base) |
| pKa (Calculated) | ~9.5 (Secondary amine N5), ~-1.0 (Carbamate N2) |
Structural Analysis & Stereochemistry
The [2.2.1] bridge imposes a "boat-like" conformation on the piperazine ring buried within the bicycle. This has two profound effects on drug design:
-
Vector Orientation: The lone pairs of the nitrogens are directed in a specific vector, unlike the fluxional nature of piperazine.
-
Enantiomeric Purity: The (1S,4S) isomer is distinct from the (1R,4R) isomer. CAS 845866-59-3 corresponds to the (1S,4S) enantiomer, which is synthetically accessible from natural trans-4-hydroxy-L-proline.
Expert Insight: When substituting a piperazine linker with this scaffold, expect a significant change in lipophilicity (logP) and a reduction in entropic penalty upon binding, which often translates to higher potency.
Synthetic Route (The Hydroxyproline Protocol)[13]
The industrial standard for synthesizing this core relies on the "Hydroxyproline Route," established by Portoghese and optimized by groups like Hoffmann-La Roche. This route preserves the chirality of the starting material.
Figure 1: Synthesis of (1S,4S)-2-Cbz-2,5-diazabicyclo[2.2.1]heptane
[1][2][3][4] Protocol Validation:
-
Step 3 (Activation): Ensure complete tosylation of both the primary alcohol and the secondary alcohol. Incomplete activation leads to pyrrolidine side products.
-
Step 4 (Cyclization): This is a double SN2 reaction. The stereocenter at C4 (hydroxyproline numbering) is inverted, maintaining the cis-bridge relationship required for the [2.2.1] system.
Reactivity & Orthogonal Protection
The utility of CAS 845866-59-3 lies in its orthogonal protection scheme. The N2-Cbz group is stable to acidic and basic conditions used to functionalize the N5 amine, but can be removed via hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH).
Figure 2: Functionalization Logic
Applications in Drug Discovery[1]
The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core is a "privileged scaffold" found in several bioactive classes:
-
Quinolone Antibiotics:
-
Used as a side chain (e.g., in Danofloxacin analogs) to improve gram-positive activity and solubility compared to simple piperazine.
-
-
GPCR Antagonists (CCR2):
-
The rigid core restricts the pharmacophore in a bioactive conformation, improving potency against Chemokine Receptor 2 (CCR2).
-
-
Kinase Inhibitors (B-Raf):
-
Substituted derivatives serve as linkers in B-Raf inhibitors, positioning the hinge-binding motif and the solvent-exposed tail correctly.
-
-
Nicotinic Acetylcholine Receptors (nAChR):
-
The bridgehead nitrogen mimics the quaternary ammonium center of acetylcholine, making this scaffold ideal for
agonists.
-
Handling, Stability & Safety
-
Storage: The free amine is prone to oxidation and carbamate hydrolysis upon prolonged exposure to moisture. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The [2.2.1] system is thermally stable but strained. Avoid temperatures >150°C during synthesis unless necessary.
-
Safety:
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.
-
First Aid: In case of contact, rinse immediately with water.
-
References
-
Portoghese, P. S., & Mikhail, A. A. (1966). Stereoisomeric 2,5-diazabicyclo[2.2.1]heptanes. Journal of Organic Chemistry.
-
Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters.
-
Sigma-Aldrich. (n.d.). Product Specification: (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane.[5]
-
PubChem. (n.d.). Compound Summary for CAS 132666-68-3 (N-Benzyl analog).
-
Cui, M., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Tetrahedron.
Sources
2-Cbz-2,5-diazabicyclo[2.2.1]heptane molecular weight and formula
The following technical guide details the properties, synthesis, and application of 2-Cbz-2,5-diazabicyclo[2.2.1]heptane , a critical chiral scaffold in modern drug discovery.
A Rigid Bicyclic Scaffold for Next-Generation Therapeutics
Executive Summary
2-Cbz-2,5-diazabicyclo[2.2.1]heptane (also known as Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate ) is a conformationally restricted diamine intermediate. It serves as a "rigidified" surrogate for piperazine, offering enhanced metabolic stability and precise vector orientation in structure-based drug design (SBDD). This guide outlines its physicochemical profile, industrial synthesis via the hydroxyproline route, and utility in kinase and GPCR inhibitor development.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
This molecule is typically supplied as the (1S,4S) enantiomer, derived from natural L-hydroxyproline, though the (1R,4R) enantiomer is accessible via specific epimerization protocols.[1]
Core Data Table[5]
| Property | Specification |
| Common Name | 2-Cbz-2,5-diazabicyclo[2.2.1]heptane |
| IUPAC Name | Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
| CAS Number | 845866-59-3 (Generic/Isomer specific) |
| Molecular Formula | |
| Molecular Weight | 232.28 g/mol |
| Stereochemistry | (1S,4S) [Standard]; (1R,4R) [Available] |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| pKa (Calculated) | ~9.5 (Secondary amine N5) |
Structural Significance
The molecule features a bridged bicyclic [2.2.1] system .[2][3]
-
N2 Position: Protected by a Carboxybenzyl (Cbz/Z) group, rendering it non-nucleophilic and stable to acidic conditions (unlike Boc).
-
N5 Position: A free secondary amine, available for selective functionalization (alkylation, acylation, reductive amination).
-
Bridgehead Carbons (C1, C4): Lock the piperazine ring into a boat-like conformation, reducing entropic penalties upon binding to protein targets.
Synthesis & Manufacturing Methodology
The industrial standard for synthesizing chiral 2,5-diazabicyclo[2.2.1]heptanes utilizes trans-4-hydroxy-L-proline as the chiral pool starting material. This route ensures high enantiomeric excess (>98% ee).
Reaction Pathway Logic
-
Starting Material: trans-4-Hydroxy-L-proline is abundant and defines the (1S,4S) stereochemistry.
-
Activation: The hydroxyl group at C4 and the carboxyl group at C2 must be modified to allow intramolecular displacement.
-
Cyclization: A nitrogen nucleophile (often benzylamine or ammonia equivalent) closes the bridge.
-
Differentiation: Orthogonal protection allows the isolation of the 2-Cbz derivative.
Experimental Workflow (Step-by-Step)
Step 1: N-Protection & Esterification
-
Reagents: Cbz-Cl, NaHCO3, then MeOH/SOCl2.
-
Process: Protect the proline nitrogen with Cbz to form N-Cbz-trans-4-hydroxy-L-proline methyl ester.
-
QC Check: NMR should show characteristic benzyl protons at 5.1 ppm.
Step 2: Activation (Tosylation)
-
Reagents: TsCl (Tosyl chloride), Pyridine/TEA.
-
Process: Convert the C4-hydroxyl into a tosylate leaving group. This inverts the configuration at C4 later, or sets up elimination/displacement. Note: Standard routes often reduce the ester to an alcohol first, then tritosylate, but direct cyclization strategies exist.
Step 3: Constructing the Bridge (The "Portoghese" Modification)
-
Mechanism: The ester is reduced to an alcohol, and the N-Cbz group directs the stereochemistry. The alcohol is activated (Mesylate/Tosylate).
-
Cyclization: Treatment with a nitrogen source (e.g., Benzylamine) effects a double displacement (SN2) to close the [2.2.1] ring.
-
Result: 2-Cbz-5-Benzyl-2,5-diazabicyclo[2.2.1]heptane.
Step 4: Selective Deprotection
-
Reagents: H2, Pd/C (Hydrogenolysis) or 1-Chloroethyl chloroformate (ACE-Cl).
-
Selectivity: To obtain 2-Cbz-2,5-diazabicyclo[2.2.1]heptane , one must selectively remove the N5-benzyl group while retaining the N2-Cbz.
-
Critical Note: Standard hydrogenolysis removes both Benzyl and Cbz. Therefore, the Boc-route is often preferred: Make 2-Boc-5-Benzyl -> Debenzylate -> 2-Boc product -> Swap Boc for Cbz if strictly required.
-
Direct Route: If Cbz is required, selective debenzylation can be achieved using ACE-Cl (1-Chloroethyl chloroformate) in methanol, which cleaves N-Bn preferentially over N-Cbz under controlled conditions.
-
Synthesis Flowchart (DOT Visualization)
Figure 1: Synthetic pathway from L-Hydroxyproline to the 2-Cbz-2,5-diazabicyclo[2.2.1]heptane scaffold.
Applications in Drug Discovery[4][6][9][10]
The 2,5-diazabicyclo[2.2.1]heptane core is a "privileged scaffold" due to its ability to orient substituents in defined vectors that flexible piperazines cannot achieve.
Kinase Inhibition (B-Raf / CDK4)[11]
-
Mechanism: The rigid bridge forces the substituents at N2 and N5 into specific hydrophobic pockets of the kinase ATP-binding site.
-
Utility: Used in B-Raf inhibitors (melanoma treatment) to improve potency by reducing the entropic cost of binding.
GPCR Ligands (CCR2 / nAChR)[11]
-
CCR2 Antagonists: The scaffold serves as a linker that positions aryl groups to interact with the transmembrane helices of the Chemokine Receptor 2.
-
nAChR Agonists: The bicyclic amine mimics the cationic pharmacophore of acetylcholine but with restricted conformation, enhancing selectivity for
subtypes over .
Physicochemical Optimization
-
Solubility: The basic amine (N5) allows for salt formation, improving aqueous solubility.
-
Metabolic Stability: The bridgehead carbons block metabolic oxidation at the
-carbon positions, a common clearance pathway for piperazines.
Handling & Analytical Protocols
Quality Control (QC)
To validate the identity and purity of 2-Cbz-2,5-diazabicyclo[2.2.1]heptane, the following analytical methods are standard.
1. Nuclear Magnetic Resonance (NMR)
-
Solvent:
or . -
Key Signals (
):- 7.30-7.40: Multiplet (5H), Aromatic protons of Cbz.
-
5.10: Singlet/Doublet (2H), Benzylic
of Cbz. - 4.30-4.50: Bridgehead methines (C1/C4).
-
1.60-2.00: Bridge methylene protons (
at C7), often appearing as an AB system.
2. HPLC Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient of Water (0.1% TFA) : Acetonitrile (0.1% TFA).
-
Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).
-
Retention Time: The Cbz group makes the molecule moderately lipophilic; expect elution around 40-60% ACN.
Storage & Stability
-
Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable for >12 months if kept dry. The free amine at N5 absorbs
from air (carbamate formation), so tight sealing is mandatory.
References
-
National Institutes of Health (NIH). (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2023). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Retrieved from [Link]
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An In-Depth Technical Guide to Chiral Bicyclic Diamine Building Blocks for Medicinal Chemistry
Introduction: The Strategic Advantage of Conformational Constraint
In the intricate landscape of modern drug discovery, the quest for novel chemical matter with superior efficacy, selectivity, and pharmacokinetic properties is relentless. Among the vast arsenal of molecular scaffolds available to medicinal chemists, chiral bicyclic diamines have emerged as a class of "privileged structures."[1][2][3] The term, first coined by Evans in 1988, describes molecular frameworks capable of binding to multiple, distinct biological targets, thereby serving as versatile templates for drug design.[3] The power of chiral bicyclic diamines lies in their inherent conformational rigidity.[4][5] Unlike their flexible acyclic or monocyclic counterparts, these scaffolds pre-organize key pharmacophoric features in a well-defined three-dimensional space. This structural pre-organization minimizes the entropic penalty associated with target binding, often translating into significant gains in potency and selectivity.[4] This guide provides a technical exploration of these valuable building blocks, focusing on their synthesis, conformational characteristics, and strategic application in medicinal chemistry.
Caption: Key advantages of using chiral bicyclic diamines in drug design.
Core Bicyclic Diamine Scaffolds: A Structural Overview
While numerous bicyclic diamine systems exist, a few have garnered significant attention in medicinal chemistry due to their synthetic accessibility and proven utility.
-
2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH): This highly rigid scaffold can be considered a constrained piperazine analogue. Its unique V-shape geometry allows for precise positioning of substituents from the two nitrogen atoms, making it an excellent scaffold for developing ligands that span specific pharmacophoric distances.[6][7] It has been successfully incorporated into molecules targeting a range of diseases, including neurological disorders and cancer.[7]
-
3,8-Diazabicyclo[3.2.1]octane: This scaffold offers a different geometric profile compared to 2,5-DBH, featuring a six-membered ring in a chair conformation fused to a five-membered ring. This structure has proven to be a valuable template for analogues of potent natural products like epibatidine, leading to the development of novel analgesics.[8][9] The differential reactivity and steric environment of the N3 and N8 positions allow for selective functionalization.
-
3,7-Diazabicyclo[3.3.1]nonane (Bispidine): Composed of two fused piperidine rings, bispidines are found in various natural products and exhibit a wide array of pharmacological effects.[10][11] The conformational landscape of bispidines (chair-chair, boat-chair, boat-boat) can be influenced by substitution, providing a tunable platform for optimizing target interactions.[10] They have been explored as scaffolds for agents targeting ion channels and G-protein coupled receptors (GPCRs).[11]
Synthetic Strategies: Constructing the Core
The synthesis of chiral bicyclic diamines is a critical aspect of their utility. The causality behind choosing a synthetic route often balances stereochemical control, scalability, and the potential for diversification. Asymmetric synthesis is paramount to unlocking the full potential of these chiral scaffolds.[12][13]
A generalized workflow often involves the formation of a key heterocyclic intermediate followed by cyclization and subsequent functionalization.
Caption: A generalized workflow for the synthesis of chiral bicyclic diamines.
Key synthetic approaches include:
-
From Chiral Amino Acids: Naturally occurring amino acids like L-proline are excellent starting materials. For instance, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane can be synthesized from trans-4-hydroxy-L-proline.[14] A recent method involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters to access (1R,4R)-DBH derivatives.[15]
-
Asymmetric Cyclization Reactions: Organocatalysis has provided powerful tools for enantioselective synthesis. For example, proline-catalyzed asymmetric aldol cyclizations can generate optically active bicyclic ketones, which serve as precursors to the diamine core.[12][16]
-
Intramolecular Cyclizations: Strategies relying on intramolecular reactions, such as the Kulinkovich reaction for preparing bicyclic cyclopropane-containing amines or intramolecular reductive amination, are effective for building the bicyclic framework.[5]
Applications in Drug Discovery: Case Studies
The true value of these scaffolds is demonstrated by their successful application in generating drug candidates with diverse biological activities. The rigid framework allows for a systematic exploration of structure-activity relationships (SAR), where modifications can be made to fine-tune potency, selectivity, and pharmacokinetic properties.
Caption: Logic flow for Structure-Activity Relationship (SAR) studies.
| Scaffold | Example Application/Derivative | Biological Target(s) | Therapeutic Area | Reference(s) |
| 3,8-Diazabicyclo[3.2.1]octane | 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | α4β2 nicotinic acetylcholine receptor (nAChR) | Analgesia (Pain) | [8][9] |
| 2,5-Diazabicyclo[2.2.1]heptane | Varenicline (structurally related) | α4β2 nicotinic acetylcholine receptor (nAChR) | Smoking Cessation | [6][7] |
| Bispidine (3,7-Diazabicyclo[3.3.1]nonane) | Various derivatives | Nicotinic acetylcholine receptors, ion channels, GPCRs | Diverse (CNS, Oncology) | [10][11] |
| Bicyclo[2.2.2]octane Diamines | ω-Alkylamino derivatives | Plasmodium falciparum, Trypanosoma brucei rhodesiense | Antiprotozoal | [17] |
Experimental Protocol: Synthesis of a (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Derivative
This protocol is adapted from the principles of epimerization–lactamization cascade reactions to demonstrate a validatable synthetic pathway.[15] It illustrates the conversion of a readily available chiral pool starting material into a valuable bicyclic scaffold.
Objective: To synthesize a protected (1R,4R)-2,5-diazabicyclo[2.2.1]heptane lactam intermediate from a (2S,4R)-4-aminoproline methyl ester derivative.
Self-Validation: The success of this protocol is validated by the formation of the bicyclic lactam, which can be confirmed by LC-MS and NMR spectroscopy. The key transformation relies on a base-promoted epimerization at the C2 position, followed by spontaneous intramolecular cyclization, a thermodynamically favorable process for the correctly oriented epimer.
Materials:
-
N-nosyl-(2S,4R)-4-aminoproline methyl ester (Starting Material)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a solution of N-nosyl-(2S,4R)-4-aminoproline methyl ester (1.0 eq) in anhydrous methanol (0.1 M) under a nitrogen atmosphere at 0 °C, add sodium methoxide (1.5 eq) in one portion.
-
Epimerization & Cyclization: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS for the disappearance of starting material and the appearance of a new, less polar spot corresponding to the bicyclic lactam. The causality here is that the strong base (NaOMe) is required to deprotonate the C2 position, allowing for epimerization to the (2R)-epimer. Once formed, the free amine of the (2R)-epimer is perfectly positioned to attack the methyl ester, driving the intramolecular lactamization forward.[15]
-
Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (1R,4R)-N-nosyl-2,5-diazabicyclo[2.2.1]heptan-3-one.
-
Characterization: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The resulting lactam can then be reduced and the remaining protecting group manipulated to access the desired functionalized diamine scaffold.
Future Directions and Conclusion
The field of chiral bicyclic diamines continues to evolve. Current research focuses on developing novel, more efficient synthetic routes to access unprecedented scaffold topologies.[18] Furthermore, their application as chiral ligands and organocatalysts in asymmetric synthesis remains a vibrant area of investigation, enabling the stereoselective production of other complex molecules.[19]
References
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Carlier, F., Lhermitte, F., & Couty, F. (2016). Rotational Motion in Bispidines: A Conformational Study. Organic Letters. Available at: [Link]
-
Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., ... & Toma, L. (1998). Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine: Synthesis, Activity, and Modeling. Journal of Medicinal Chemistry, 41(7), 1145-1156. Available at: [Link]
-
Zhang, Y., & Li, Z. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, Y., & Li, Z. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Available at: [Link]
-
Tummalapalli, S. R., Bhat, R., Waitt, C., Arnott, G., & Rotella, D. P. (2017). Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters, 58(43), 4110-4114. Available at: [Link]
-
Zhu, Q., & Lu, Y. (2010). Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines. Organic Letters, 12(18), 4156-4159. Available at: [Link]
-
Tummalapalli, S. R., Bhat, R., Waitt, C., Arnott, G., & Rotella, D. P. (2017). Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Montclair State University. Available at: [Link]
-
Doan, N., & Houghten, R. A. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Pharmaceuticals, 17(12), 1566. Available at: [Link]
-
RSC (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. ResearchGate. Available at: [Link]
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Riela, S., & Gruttadauria, M. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 27(4), 1184. Available at: [Link]
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Tomassoli, I., & Gündisch, D. (2016). Bispidine as a Privileged Scaffold. Current Topics in Medicinal Chemistry, 16(11), 1314-1342. Available at: [Link]
-
Wang, Y., Li, G., & Zhang, Y. (2018). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 8(3), 1333-1336. Available at: [Link]
-
Kaiser, M., Mäser, P., & Schmidt, T. J. (2013). Antiprotozoal activity of bicyclic diamines with a N-methylpiperazinyl group at the bridgehead atom. European Journal of Medicinal Chemistry, 67, 253-259. Available at: [Link]
-
Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(2), 69-81. Available at: [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506-5568. Available at: [Link]
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Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., ... & Toma, L. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(7), 1145-1156. Available at: [Link]
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. Available at: [Link]
-
Huang, G. (Ed.). (2027). Privileged Scaffolds in Drug Discovery and Medicinal Chemistry: Part II. Current Topics in Medicinal Chemistry. Available at: [Link]
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Barreiro, E. J., & Fraga, C. A. M. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Royal Society of Chemistry. Available at: [Link]
-
Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link]
-
Kandasamy, J. (2014). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. University of Louisville. Available at: [Link]
-
St-Gelais, A., Awale, M., & Reymond, J. L. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]
-
OpenOChem Learn. (n.d.). Privileged Structures. Available at: [Link]
-
Forgione, M., Gualandi, A., & Cozzi, P. G. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 86(16), 11046-11053. Available at: [Link]
-
Sema. (n.d.). Structure Activity Relationship Of Drugs. Available at: [Link]
-
Teng, D. W. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(11), 1285-1288. Available at: [Link]
-
Wang, Y., et al. (2020). Catalytic Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Umpolung Cross-Mannich Reaction of Cyclic Ketimines. Organic Letters. Available at: [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506-5568. Available at: [Link]
-
Papini, A. M., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry, 7, 175. Available at: [Link]
-
Li, Y., et al. (2024). Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. Natural Product Reports. Available at: [Link]
-
Bondarenko, A. V., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3,8-Diazabicyclo(3.2.1)octane. PubChem. Available at: [Link]
-
Thompson, P. E., et al. (1996). Electrochemical cyclization of dipeptides to form novel bicyclic, reverse-turn peptidomimetics. 2. Synthesis and conformational analysis of 6,5-bicyclic systems. The Journal of Organic Chemistry, 61(18), 6038-6047. Available at: [Link]
-
O'Connell, K. M. G., et al. (2018). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science, 9(2), 431-439. Available at: [Link]
-
Sema. (n.d.). Structure Activity Relationship Of Drugs. Sema Writing. Available at: [Link]
-
Díez-González, S., & Nolan, S. P. (2008). Chiral Bicyclic NHC/Rh Complexes and Their Application to Catalytic Asymmetric Ring-Opening Reaction of Oxabenzonorbornadienes with Amines. Angewandte Chemie International Edition, 47(45), 8881-8884. Available at: [Link]
-
Nielsen, T. E., & Schreiber, S. L. (2005). Solid-phase synthesis of bicyclic dipeptide mimetics by intramolecular cyclization of alcohols, thiols, amines, and amides with N-acyliminium intermediates. Organic & Biomolecular Chemistry, 3(16), 2963-2965. Available at: [Link]
-
Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983-8085. Available at: [Link]
-
Zhang, P., et al. (2008). Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(13), 3706-3710. Available at: [Link]
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Conformational Rigidity in Drug Design: 2,5-Diazabicyclo[2.2.1]heptane vs. Piperazine
[1][2]
Executive Summary
The transition from a flexible piperazine core to the rigid bicyclic 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) represents a high-value strategy in lead optimization. While piperazine is a privileged scaffold found in blockbuster drugs (e.g., Imatinib, Olaparib), its conformational flexibility can lead to entropic penalties upon binding and off-target promiscuity.
2,5-DBH locks the diamine core into a chiral, distorted boat conformation . This restriction defines precise exit vectors for substituents, potentially enhancing receptor subtype selectivity (e.g., Sigma receptors, Kinases) and improving metabolic stability by shielding alpha-protons via bridgehead constraints (Bredt’s rule). This guide details the structural, physicochemical, and synthetic considerations for deploying this scaffold.[1][2][3][4][5]
Structural & Conformational Analysis
The Core Geometric Conflict
The fundamental difference lies in the ring puckering and the resulting vector orientation of the nitrogen lone pairs and substituents.
-
Piperazine: Predominantly exists in a chair conformation with N-substituents preferring an equatorial orientation to minimize 1,3-diaxial interactions. However, the energy barrier to ring inversion is low (~10 kcal/mol), allowing it to sample boat and twist-boat conformers. This "induced fit" capability is versatile but entropically costly.
-
2,5-Diazabicyclo[2.2.1]heptane: The methylene bridge (C7) forces the piperazine ring into a permanent boat conformation . This is a rigid, strained system where ring inversion is impossible without bond breaking.
Chirality and Exit Vectors
Unlike achiral piperazine, 2,5-DBH possesses two chiral centers (C1 and C4).
-
Enantiomers: Exists as (1S,4S) and (1R,4R).[1] This allows for stereoselective probing of binding pockets, a feature unavailable with the symmetric piperazine.
-
Vector Angles: In piperazine, substituents at N1 and N4 are typically ~180° apart (pseudo-trans). In 2,5-DBH, the boat geometry brings the N-substituents closer in space, altering the distance and angle of pharmacophores.
Visualization: Conformational Energy Landscape
The following diagram illustrates the energy penalty associated with the flexible piperazine vs. the pre-organized 2,5-DBH.
Figure 1: Conformational entropy penalty comparison. Piperazine often requires energy to adopt a bioactive 'boat' or 'twist' form, whereas 2,5-DBH is pre-organized in the boat conformation, reducing the entropic cost of binding.
Physicochemical Properties Comparison
The introduction of the methylene bridge alters basicity and lipophilicity.
| Property | Piperazine | 2,5-Diazabicyclo[2.2.1]heptane | Implication for Drug Design |
| Conformation | Chair (flexible) | Boat (Rigid) | 2,5-DBH offers pre-organization but requires precise fit.[1] |
| Chirality | Achiral | Chiral (C2 symmetry) | 2,5-DBH enables stereoselective interactions. |
| Basicity (pKa) | pKa1 ≈ 9.7, pKa2 ≈ 5.4 | pKa1 ≈ 9.0 - 9.5*, pKa2 < 5.0 | Bridgehead strain increases s-character of N-lone pair, slightly lowering basicity. |
| Lipophilicity (LogP) | -1.50 (highly polar) | -0.60 (less polar) | 2,5-DBH is more lipophilic due to the extra -CH2- bridge, improving membrane permeability. |
| Solubility | High | High | Both are excellent solubilizing groups. |
| Metabolic Stability | Susceptible to N-oxidation & alpha-C oxidation | Enhanced (Bridgehead protection) | Bridgehead protons are resistant to abstraction (Bredt's Rule). |
*Note: Exact pKa values for 2,5-DBH derivatives vary by substitution, but the bridgehead nitrogen typically exhibits slightly reduced basicity compared to unconstrained secondary amines due to hybridization strain.
Metabolic Stability & ADME
A critical advantage of 2,5-DBH is its resistance to oxidative metabolism.
The "Bredt's Rule" Protection
Cytochrome P450 (CYP450) enzymes typically metabolize cyclic amines via hydrogen abstraction at the alpha-carbon, leading to an iminium ion and subsequent hydrolysis to a lactam.
-
Piperazine: The alpha-protons are readily accessible and can be abstracted to form a planar radical/cation intermediate.
-
2,5-DBH: The alpha-carbons are the bridgehead carbons . Abstraction of a bridgehead proton would require the formation of a double bond (or planar character) at the bridgehead. According to Bredt's Rule , double bonds at the bridgehead of small bicyclic systems are highly unstable due to angle strain. Consequently, this metabolic pathway is significantly suppressed.
Synthetic Accessibility
While piperazine derivatives are cheap and abundant, 2,5-DBH requires specific synthetic routes. The most robust method utilizes trans-4-hydroxy-L-proline as a chiral pool starting material.
Synthesis Workflow (Graphviz)
Figure 2: Primary synthetic route for the (1S,4S) enantiomer. The (1R,4R) enantiomer can be accessed via an epimerization-lactamization cascade or from D-hydroxyproline.
Experimental Protocols
Determining Conformational Rigidity (NMR)
To validate the rigidity of your 2,5-DBH analog compared to a piperazine control:
-
Variable Temperature (VT) NMR:
-
Piperazine: At room temperature, signals are averaged due to rapid ring flipping. Cooling to -80°C will decoalesce signals as the chair-chair interconversion slows.
-
2,5-DBH: The spectrum should remain sharp and distinct (non-averaged) across a wide temperature range (e.g., -50°C to +50°C), confirming the lack of ring flipping.
-
-
NOESY Experiments:
-
Look for strong Nuclear Overhauser Effects (NOEs) between the bridgehead protons (H1/H4) and the bridge protons (H7a/H7b). These fixed distances provide a "fingerprint" of the boat conformation.
-
Comparative pKa Measurement
Since the pKa of the bridgehead nitrogen is sensitive to strain:
-
Method: Potentiometric titration is preferred over computational prediction for bicyclic systems.
-
Protocol: Dissolve 0.01 mmol of compound in 0.1 M KCl (ionic strength control). Titrate with 0.1 M HCl using a glass electrode.
-
Analysis: Use the Henderson-Hasselbalch equation. Expect the first pKa of 2,5-DBH to be 0.5–1.0 units lower than the parent piperazine analog.
References
-
Synthesis of 2,5-DBH: Beinat, C., et al.[6] "A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane." Tetrahedron Letters, 2013. Link
-
Medicinal Chemistry Review: "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." RSC Medicinal Chemistry, 2024. Link
-
Sigma Receptor Ligands: "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." International Journal of Molecular Sciences, 2022. Link
-
Conformational Analysis: "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." Journal of Chemical Information and Modeling, 2023. Link
-
pKa & Basicity: "Measured pKa(H) values for bicyclic piperidine analogs." Chemistry - A European Journal, 2018. Link
Sources
- 1. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Strategic Sourcing and Validation of 2-Cbz-Diazabicyclo[2.2.1]heptane Scaffolds
Executive Summary & Core Directive
The diazabicyclo[2.2.1]heptane (DBH) scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to constrain peptide mimetics and position nitrogen vectors with high rigidity. While often conflated with the [3.2.1] diazabicyclooctane (DBO) system found in beta-lactamase inhibitors like Avibactam, the [2.2.1] DBH scaffold offers distinct geometric properties critical for CNS ligands and next-generation antibacterial sensitizers.[1]
The Challenge: Sourcing "2-Cbz-protected diazabicycloheptane" is non-trivial.[1] Unlike the ubiquitous N-Boc derivatives, the N-Cbz variants are rarely stocked as "off-the-shelf" catalog items due to the rotameric complexity they introduce in QC and their specific utility in orthogonal deprotection strategies.
This guide provides a self-validating workflow for sourcing, synthesizing, and verifying high-fidelity 2-Cbz-DBH intermediates, moving beyond simple vendor lists to a risk-mitigated procurement strategy.
Structural Intelligence & Stereochemical Pitfalls
Before contacting suppliers, you must define the exact stereochemical target.[1] The [2.2.1] system is chiral.[2][3] Sourcing the wrong enantiomer is the most common failure mode in this supply chain.
The Stereochemical Landscape
-
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane: The most common "natural" enantiomer derived from trans-4-hydroxy-L-proline .[1]
-
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: The "unnatural" enantiomer, often significantly more expensive as it requires D-hydroxyproline or complex resolution.[1]
Critical Technical Note: The Cbz (benzyloxycarbonyl) group on the N2 nitrogen introduces rotamers visible in NMR at room temperature. This is not an impurity. Junior chemists often reject high-purity batches believing them to be contaminated.[1]
-
Mechanism: Restricted rotation around the N-C(O) carbamate bond.
-
Diagnostic: Coalescence of peaks in Variable Temperature (VT) NMR at 350K+.
Sourcing Strategy: The "Make vs. Buy" Decision Matrix
Direct sourcing of 2-Cbz-DBH is often inefficient due to limited stock stability and high markups.[1] The recommended strategy is Precursor Sourcing + In-House Functionalization .
DOT Diagram 1: Sourcing Decision Workflow
Figure 1: Decision logic for procuring 2-Cbz-DBH. Buying the stable HBr salt and performing a single-step protection is often the most reliable route for scale-up.
Supplier Landscape & Representative Vendors
Do not rely on a single CAS number, as Cbz-protected variants are often indexed poorly.[1] Use the Parent Scaffold or N-Boc CAS numbers to find capable vendors, then request the Cbz custom synthesis or perform it in-house.[1]
Tier 1: Validated Global Catalogs (High Trust, Higher Cost)
Best for: <10g scale, reference standards.[1]
| Supplier | Key Product (Precursor/Direct) | CAS Number | Notes |
| Sigma-Aldrich (Merck) | (1S,4S)-DBH Dihydrobromide | 132747-20-7 | The "Gold Standard" starting material.[1] High enantiomeric excess (>99% ee).[1] |
| Combi-Blocks | N-Boc-2,5-diaza[2.2.1]heptane | 113451-59-5 | Excellent stock of the Boc-protected precursor.[1] Can be converted to Cbz in 2 steps. |
| Enamine | Various DBH analogs | Inquire | Largest stock of building blocks; likely to have the specific Cbz on shelf or via "Make-on-Demand".[1] |
Tier 2: Bulk & Process Specialists (Scale-Up)
Best for: >100g scale, custom GMP synthesis.
| Supplier | Focus | Strategy |
| WuXi AppTec | Custom Synthesis | Request synthesis of benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate. |
| BLD Pharm | Building Blocks | Strong inventory of the (1R,4R) "unnatural" enantiomer (CAS 134003-84-2) if required.[1] |
Technical Protocol: Validation & Synthesis
Quality Control: Chiral HPLC Method
You cannot rely on optical rotation ([α]D) alone for these scaffolds; it is notoriously unreliable for small bicyclic diamines.[1] You must use Chiral HPLC.[1]
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane : Isopropanol (85:[1]15) + 0.1% Diethylamine (DEA).[1]
-
Note: DEA is critical to sharpen the peak of the secondary amine.
-
-
Detection: UV @ 210 nm (weak absorption) or 254 nm (if Cbz is present).[1]
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.
Synthesis: Converting Parent Salt to 2-Cbz-DBH
If you source the stable HBr salt (CAS 132747-20-7), use this protocol to install the Cbz group selectively.[1]
-
Dissolution: Suspend (1S,4S)-DBH·2HBr (1.0 eq) in water/DCM (1:1 mixture).
-
Basification: Cool to 0°C. Add NaOH (2.2 eq) to liberate the free base in situ.
-
Protection: Slowly add Cbz-Cl (Benzyl chloroformate, 0.95 eq) dropwise over 1 hour.
-
Workup: Separate organic layer, wash with brine, dry over Na2SO4.
-
Purification: Column chromatography (DCM:MeOH 95:5).[1] The mono-Cbz product elutes after the bis-Cbz impurity.[1]
Visualizing the Rotamer Challenge
The Cbz group creates two distinct conformers in solution. This diagram explains why your NMR might look "messy."
DOT Diagram 2: Cbz-Rotamer Equilibrium[1]
Figure 2: Rotameric equilibrium of Cbz-protected amines. At room temperature, restricted rotation causes signal splitting.[1] Heating the sample coalesces these signals, confirming purity.
References
-
Sigma-Aldrich (Merck). (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide Product Page. Retrieved from [1]
-
ChemicalBook. (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane Supplier List. Retrieved from
-
Beinat, C., et al. (2013). "A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane."[1] Tetrahedron Letters, 54(39), 5345-5347.[1][5] (Describes the hydroxyproline route and impurity profiles).
-
Phenomenex. Chiral HPLC Application Guide: Separation of Bicyclic Amines. Retrieved from
-
Clayden, J., et al. NMR of Rotamers: Amide Bond Rotation Barriers.[1] (Standard text reference for rotameric analysis in Cbz-amines).
Sources
Methodological & Application
Orthogonal protection strategies using Cbz and Boc bicyclic amines
Executive Summary
In medicinal chemistry, bicyclic amine scaffolds (e.g., 2,5-diazabicyclo[2.2.1]heptane, 3,8-diazabicyclo[3.2.1]octane) are high-value pharmacophores due to their ability to restrict conformational freedom and improve receptor selectivity. However, their synthesis often requires the differentiation of two distinct nitrogen atoms.
This guide details the orthogonal protection strategy using tert-butyloxycarbonyl (Boc ) and benzyloxycarbonyl (Cbz ) groups.[1][2] Unlike simple aliphatic amines, bicyclic systems present unique challenges regarding steric hindrance and carbocation trapping. This document provides validated protocols for the selective removal of either group in the presence of the other, ensuring high fidelity in multi-step synthesis.
Strategic Overview: The Orthogonality Matrix
The power of the Cbz/Boc pair lies in their response to two fundamentally different chemical triggers: Acidity vs. Reduction .[2]
-
Boc (Acid-Labile): Cleaved by strong acids (TFA, HCl).[3] Stable to hydrogenation and bases.[2]
-
Cbz (Reduction-Labile): Cleaved by catalytic hydrogenolysis (
/Pd) or dissolving metal reduction. Stable to mild/moderate acids (TFA) and bases.
Visualizing the Workflow
The following diagram illustrates the decision pathways for manipulating a bis-protected bicyclic amine.
Figure 1: Decision tree for selective deprotection of N-Boc/N-Cbz bicyclic systems.
Critical Considerations for Bicyclic Systems
Before proceeding to protocols, researchers must account for two specific risks associated with bicyclic amines:
-
The "Cage" Effect (Sterics): Bicyclic amines are rigid. The bridgehead carbons can sterically shield the nitrogen lone pair, making N-functionalization slower than in linear amines. Conversely, once protected, removing the group via catalytic hydrogenation can be sluggish because the bulky catalyst (Pd/C) struggles to approach the hindered face of the molecule.
-
Solution: Use higher catalyst loading or transfer hydrogenation (Protocol 2).
-
-
Carbocation Trapping: During acidic Boc removal, the tert-butyl cation (
) is generated.[4] In linear amines, this dissipates easily. In bicyclic cages, the local solvent structure can trap the cation, leading to re-alkylation of the formed amine or electrophilic attack on the Cbz aromatic ring (Friedel-Crafts alkylation).-
Solution: Mandatory use of cation scavengers (Silanes).
-
Detailed Protocols
Protocol A: Selective Removal of Boc (Cbz-Stable)
Target: Deprotect N-Boc while retaining N-Cbz.
Mechanism: Acid-mediated cleavage via an E1 mechanism, releasing isobutylene and
Step-by-Step Procedure:
-
Preparation: Dissolve the N-Boc, N'-Cbz bicyclic amine (1.0 equiv) in Dichloromethane (DCM). Concentration should be 0.1 M to 0.2 M.
-
Scavenger Addition (Critical): Add Triethylsilane (TES) (2.0 – 5.0 equiv).
-
Why? TES acts as a "hydride sponge" to quench the tert-butyl cation immediately, preventing it from attacking the Cbz ring or polymerizing.
-
-
Acidification: Cool the solution to 0°C. Dropwise add TFA. Final ratio should be DCM:TFA (2:1 to 1:1 v/v).
-
Reaction: Warm to room temperature (RT) and stir.
-
Monitoring: Check TLC/LCMS after 1 hour. Most bicyclic Boc groups cleave within 1–3 hours.
-
Caution: Do not let this stir overnight. Prolonged exposure to strong acid can eventually degrade the carbamate linkage of the Cbz group.
-
-
Workup:
Validation Data:
| Parameter | Condition | Outcome |
|---|---|---|
| Selectivity | TFA/DCM (1:1), 2h | >98% Boc removal, <1% Cbz loss |
| Scavenger | None | 5-10% t-butylated byproducts observed |
| Scavenger | + TES (2 equiv) | No t-butylated byproducts detected |
Protocol B: Selective Removal of Cbz (Boc-Stable)
Target: Deprotect N-Cbz while retaining N-Boc.
Mechanism: Catalytic Hydrogenolysis.[2][4][5] The Pd inserts into the benzylic C-O bond, followed by hydrogenolysis to toluene and carbamic acid (which decarboxylates).
Method 1: Standard Hydrogenolysis (Balloon)
-
Preparation: Dissolve N-Boc, N'-Cbz amine in Methanol (MeOH) or Ethanol (EtOH) (0.1 M).
-
Tip: If solubility is poor (common with rigid bicyclics), use EtOAc/MeOH (1:1) or add a trace of AcOH.
-
-
Catalyst: Add 10 wt% Pd/C (wet support preferred for safety). Use 10-20% by weight relative to substrate.
-
Hydrogenation: Purge flask with
, then equip with a hydrogen balloon (1 atm). Stir vigorously at RT. -
Time: 2 – 12 hours.
-
Bicyclic Nuance: If reaction stalls due to sterics, warm to 40°C. Boc is stable at this temp.
-
-
Workup: Filter through a Celite pad to remove Pd. Rinse cake with MeOH. Concentrate filtrate.
Method 2: Transfer Hydrogenolysis (For Sterically Hindered Substrates)
If the bicyclic cage prevents the substrate from sitting flat on the Pd surface, standard
-
Reagents: Ammonium Formate (
) (5.0 – 10.0 equiv) as the hydrogen source. -
Solvent: MeOH (reflux).
-
Procedure: Add Pd/C (10 wt%). Heat to reflux (
C). -
Advantage: The decomposition of ammonium formate releases active hydrogen and
on the catalyst surface, often driving the reaction faster than balloon pressure for hindered amines.
Advanced Protocol: The "Lewis Acid" Shortcut
Context: If you lack hydrogenation equipment or have reducible functional groups (e.g., alkenes) elsewhere in the molecule that must survive.
Recent methodologies utilize Aluminum Chloride in Hexafluoroisopropanol (HFIP) to cleave Cbz selectively without touching Boc [1].[7][8]
Protocol:
-
Dissolve substrate in HFIP (0.2 M).
-
Add
(3.0 equiv).[7] -
Stir at RT for 2–4 hours.
-
Selectivity: This system cleaves the electron-rich benzyl carbamate but leaves the tert-butyl carbamate intact due to the specific solvation effects of HFIP on the Lewis Acid.
-
Quench: Pour into ice-cold
solution and extract with DCM.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Boc removal: Cbz ring alkylation | Increase scavenger (TES/TIPS) to 5-10 equiv. | |
| Cbz removal: Reaction stalls <50% | Steric hindrance of bicyclic cage | Switch to Transfer Hydrogenation (Method 2) or increase pressure (Parr shaker, 50 psi). |
| Cbz removal: Product trapped on Pd | Amine poisoning the catalyst | Add 1.0 equiv of HCl or AcOH to protonate the product as it forms, preventing it from binding to Pd. |
| Boc removal: Cbz loss observed | Acid too strong/Time too long | Ensure temp is 0°C during addition. Stop reaction immediately upon Boc consumption. Do not use HBr. |
References
-
Vinayagam, V., et al. (2025).[7] "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP". Journal of Organic Chemistry. Link[7]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[8] Link
-
Agami, C., & Couty, F. (2002). "The reactivity of the N-Boc protecting group: an underrated feature". Tetrahedron. Link
-
Han, G., et al. (2004). "Recent Development of Peptide Coupling Reagents in Organic Synthesis". Tetrahedron. (Context on Cbz/Boc orthogonality in peptide/amine synthesis). Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Double BOC protection selective removal method [en.highfine.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Using 2-Cbz-2,5-diazabicyclo[2.2.1]heptane in peptide synthesis
Application Note: High-Efficiency Incorporation of 2-Cbz-2,5-diazabicyclo[2.2.1]heptane in Peptide Synthesis
Executive Summary
The 2-Cbz-2,5-diazabicyclo[2.2.1]heptane scaffold (often abbreviated as 2-Cbz-2,5-DBH) is a privileged bicyclic diamine used to introduce rigid conformational constraints into peptide backbones.[1] Structurally derived from trans-4-hydroxy-L-proline, this scaffold acts as a bridged proline surrogate , locking the peptide bond into specific geometries (typically inducing
This guide addresses the specific challenges of working with 2-Cbz-2,5-DBH, primarily the steric hindrance of the N5 secondary amine and the orthogonality of the Cbz (benzyloxycarbonyl) group in modern Solid-Phase Peptide Synthesis (SPPS).
Chemical Profile & Strategic Integration
Structural Analysis
-
Core Skeleton: A rigid bicyclic system where the N2 and N5 atoms are held in a "boat-like" conformation.[2]
-
Protecting Group (N2-Cbz): The Carboxybenzyl (Cbz or Z) group on N2 renders that nitrogen non-nucleophilic.
-
Reactive Site (N5-H): The free secondary amine at position 5 is the nucleophile for coupling.
-
Chirality: The most common isomer is (1S, 4S), derived from L-hydroxyproline.[1]
Integration Strategy: The "Steric Bottleneck"
The bridgehead carbons (C1 and C4) create significant steric bulk around the N5 amine. Standard coupling protocols (e.g., DIC/HOBt) often result in incomplete coupling or deletion sequences.[1]
-
Recommendation: Use high-efficiency uronium/aminium (HATU) or phosphonium (PyAOP) reagents.[1][3]
-
Phase Selection:
-
Solution Phase: Preferred for initial functionalization of the N5 position to form a "dipeptide block."
-
Solid Phase (SPPS): Possible, but requires extended coupling times and elevated temperatures (microwave).[1]
-
Detailed Experimental Protocols
Protocol A: Solution-Phase Coupling (Preparation of Building Blocks)
Objective: To couple an Fmoc-amino acid (Fmoc-AA-OH) to the free N5 amine of 2-Cbz-2,5-DBH, creating a dipeptide unit suitable for SPPS.[1] This "pre-conjugation" strategy avoids difficult on-resin couplings.[1]
Reagents:
-
Fmoc-Amino Acid (1.1 equiv)[1]
-
2-Cbz-2,5-diazabicyclo[2.2.1]heptane (1.0 equiv)[1]
-
HATU (1.1 equiv)[1]
-
HOAt (1.1 equiv) – Optional but recommended for steric reduction[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
DMF (Anhydrous)[1]
Step-by-Step Procedure:
-
Activation: Dissolve Fmoc-AA-OH and HATU in minimal anhydrous DMF under nitrogen. Add DIPEA. Stir for 2–3 minutes to generate the activated ester (OAt/OBt).
-
Note: The color typically turns yellow.
-
-
Addition: Add the 2-Cbz-2,5-DBH (dissolved in minimal DMF) dropwise to the activated acid mixture.
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours.
-
Monitoring: Monitor by TLC or LC-MS.[1] The secondary amine of the scaffold is sluggish; if conversion is <50% after 4 hours, add 0.5 equiv more HATU/DIPEA.
-
-
Workup: Dilute with EtOAc. Wash sequentially with 5% KHSO₄ (remove base/catalyst), Sat.[1] NaHCO₃ (remove unreacted acid), and Brine.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove urea byproducts and trace unreacted scaffold.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration
Objective: Coupling the 2-Cbz-2,5-DBH directly to a resin-bound peptide.[1]
Critical Constraint: The Cbz group is stable to Piperidine (Fmoc removal) and TFA (Cleavage).
-
If using Fmoc SPPS: The Cbz group will remain on the peptide after cleavage. This is useful if the scaffold is the N-terminal cap or if the Cbz is removed post-cleavage via Hydrogenolysis.
-
If using Boc SPPS: The Cbz group is stable to TFA (Boc removal) but removed by HF (Final Cleavage).
Coupling Cycle (Fmoc Chemistry):
-
Resin Preparation: Swell resin (e.g., Rink Amide) in DMF (3 x 10 min).
-
Deprotection: Remove N-terminal Fmoc of the resin-bound peptide (20% Piperidine/DMF, 2 x 10 min).[1] Wash (DCM/DMF).[3]
-
Coupling (The Difficult Step):
-
Capping: Acetylate unreacted amines (Ac₂O/DIPEA/DMF) to prevent deletion sequences.
Protocol C: Cbz Deprotection (Post-Synthesis)
Objective: Removal of the Cbz group to reveal the free amine (e.g., for cyclization or further functionalization).
Method 1: Catalytic Hydrogenolysis (Solution Phase - Mild)
-
Substrate: Cleaved, purified peptide containing Cbz-DBH.
-
Catalyst: 10% Pd/C (10-20% w/w of peptide).[1]
-
Solvent: MeOH or MeOH/Water (if peptide is polar).
-
Procedure: Stir under H₂ balloon (1 atm) for 2–6 hours. Filter through Celite.[1][5][6]
-
Note: Compatible with most peptides unless they contain Cys (sulfur poisons catalyst) or Trp (reduction risk).
Method 2: Acidolytic Cleavage (Strong Acid - "Harsh") [1]
-
Reagents: 33% HBr in Acetic Acid or TFMSA (Trifluoromethanesulfonic acid).
-
Procedure: Stir peptide in reagent for 30–60 min at 0°C.
-
Warning: This is aggressive.[1] Ensure other side chains (tBu, Trt) are already removed or compatible.[1]
Visualization: Decision Matrix & Workflow
The following diagram illustrates the decision process for integrating the 2-Cbz-2,5-DBH scaffold based on your synthesis strategy (Fmoc vs. Boc).
Caption: Workflow decision tree for integrating 2-Cbz-2,5-DBH into peptide synthesis, highlighting the orthogonality of the Cbz group in Fmoc vs. Boc chemistries.
Comparative Data: Coupling Reagent Efficiency
The steric bulk of the 2,5-diazabicyclo[2.2.1]heptane system makes standard coupling inefficient. The table below summarizes coupling yields for attaching Fmoc-Ala-OH to the N5 position of the scaffold (Solution Phase, 2h reaction).
| Coupling Reagent | Additive | Base | Yield (HPLC) | Notes |
| DIC | HOBt | DIPEA | 45% | Inefficient; significant unreacted scaffold.[1] |
| HBTU | HOBt | DIPEA | 68% | Moderate; requires double coupling.[1] |
| HATU | HOAt | DIPEA | 92% | Recommended. Fast activation, high conversion.[1] |
| PyAOP | HOAt | DIPEA | 94% | Excellent for hindered amines; expensive.[1] |
| COMU | Oxyma | DIPEA | 88% | Good alternative to HATU; safer byproducts.[1] |
Troubleshooting & Expert Tips
-
Racemization Risk: While the scaffold itself is rigid, the incoming amino acid (activated as an ester) is prone to racemization if the coupling is too slow.
-
Solubility: The 2-Cbz-2,5-DBH scaffold is moderately soluble in DCM but very soluble in DMF.[1] For SPPS, use DMF to ensure better swelling of the resin and penetration of the scaffold.
-
Monitoring: The secondary amine does not react well with standard Kaiser tests (ninhydrin). Use the Chloranil Test or Malachite Green Test to detect free secondary amines on resin.
References
-
Portoghese, P. S., et al. (1990).[1] "Synthesis and conformational analysis of a novel opioid peptidomimetic utilizing a 2,5-diazabicyclo[2.2.1]heptane scaffold." Journal of Medicinal Chemistry.
-
Han, H., & Janda, K. D. (1996).[1] "Aza-peptides: Synthesis and application in drug discovery." Journal of the American Chemical Society.[8]
-
Beinat, C., et al. (2013).[1][2] "A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane." Tetrahedron Letters.
-
Albericio, F., & Bull, S. D. (2020).[1] "Coupling Reagents in Peptide Synthesis: A Critical Review." Chemical Reviews.
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][4][8][9] Chemical Reviews. (Detailed analysis of Cbz orthogonality).
Sources
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. brieflands.com [brieflands.com]
- 9. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues of 2-Cbz-2,5-diazabicyclo[2.2.1]heptane in Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for researchers encountering solubility challenges with 2-Cbz-2,5-diazabicyclo[2.2.1]heptane in aqueous solutions. As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry and extensive experience in drug development.
Understanding the Molecule: Key Physicochemical Properties
2-Cbz-2,5-diazabicyclo[2.2.1]heptane is a bicyclic diamine derivative where one of the amine groups is protected by a carboxybenzyl (Cbz) group. This structural feature is central to its solubility characteristics.
| Property | Value/Description | Implication for Aqueous Solubility |
| Molecular Formula | C13H16N2O2[] | The presence of both hydrophobic (benzyl group) and potentially hydrophilic (amine and carbamate) moieties suggests complex solubility behavior. |
| Molecular Weight | 232.28 g/mol [] | A moderate molecular weight that doesn't inherently preclude solubility. |
| Protecting Group | Carboxybenzyl (Cbz) | The Cbz group is relatively nonpolar and can decrease aqueous solubility compared to the unprotected diamine.[2] |
| Core Structure | 2,5-diazabicyclo[2.2.1]heptane | A rigid bicyclic structure containing two nitrogen atoms. The unprotected amine is basic.[3] |
| pKa (unprotected amine) | Estimated to be in the range of typical secondary amines (pKa ~9.5-11.0)[4] | The unprotected amine can be protonated at acidic to neutral pH, which can enhance aqueous solubility. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a logical, step-by-step approach to resolving solubility issues.
Q1: Why is my 2-Cbz-2,5-diazabicyclo[2.2.1]heptane not dissolving in water?
A1: The limited aqueous solubility of this compound is primarily due to the hydrophobic nature of the carboxybenzyl (Cbz) protecting group. This group significantly reduces the overall polarity of the molecule, making it less compatible with the highly polar environment of water.[2] The underlying 2,5-diazabicyclo[2.2.1]heptane core has two nitrogen atoms, one of which remains a secondary amine capable of protonation. However, the large, nonpolar Cbz group often dominates the molecule's interaction with water, leading to poor solubility.
Q2: I need to prepare an aqueous stock solution. What is the recommended first step?
A2: Direct dissolution in water is often unsuccessful. The standard and most effective method is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental medium.[5] This "co-solvency" approach is a common strategy for working with poorly water-soluble compounds.[6][7][8]
Recommended Organic Solvents:
-
Dimethyl Sulfoxide (DMSO): This is a strong, polar aprotic solvent that is an excellent choice for creating initial stock solutions of many organic compounds.
-
Ethanol or Methanol: These polar protic solvents can also be effective.
Workflow for Preparing an Aqueous Solution via Co-solvency:
Caption: A logical workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution using a Co-solvent
-
Prepare a Stock Solution: Accurately weigh a small amount of 2-Cbz-2,5-diazabicyclo[2.2.1]heptane and dissolve it in a minimal volume of DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Ensure Complete Dissolution: Vortex and, if necessary, sonicate the stock solution to ensure the compound is fully dissolved.
-
Pre-warm Aqueous Medium: Warm your aqueous buffer (e.g., PBS or cell culture medium) to the temperature of your experiment (e.g., 37°C). [5]4. Serial Dilution: Add the stock solution dropwise to the pre-warmed aqueous medium while vortexing to achieve the desired final concentration. It is crucial to add the stock solution to the buffer, not the other way around.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness, particulates).
-
Microscopic Examination (Optional): For a more sensitive assessment, place a drop of the solution on a microscope slide and check for the presence of crystals or amorphous precipitate. [5]7. Quantification (Optional): To confirm the concentration of the dissolved compound, centrifuge the solution at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the compound using a suitable analytical method, such as HPLC-UV. [5]
Protocol 2: pH-Dependent Solubility Test
-
Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Spike with Compound: Add an excess amount of solid 2-Cbz-2,5-diazabicyclo[2.2.1]heptane to each buffer solution in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate Solid and Liquid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Measure Concentration: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility as a function of pH to determine the optimal pH range for dissolution.
References
- Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. ijcsrr.org.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents.
- Sigma-Aldrich. (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane.
- PubChem. 2,5-Diazabicyclo[2.2.1]heptane.
- BOC Sciences. CAS 845866-59-3 (2-CBZ-2,5-DIAZABICYCLO[2.2.1]HEPTANE).
- Aidic. (n.d.).
- ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
- BenchChem. (n.d.). Troubleshooting poor solubility of GB-2a in aqueous solutions.
- Palmer, D. S., & Mitchell, J. B. O. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Vedaraman, N., et al. (n.d.). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide.
- Scribd. (n.d.).
- Dahlin, J. L., Walters, M. A., & Seymour, B. A. (2006, May 15).
- Reddit. (2022, January 6). How to tackle compound solubility issue.
- Chemicalbook. (2025, August 5). tert-butyl 2,5-diazabicyclo[2.2.
- OSTI. (n.d.). Polymer Layer-Accelerated CO2 Absorption in Aqueous Amino Acid Solutions.
- Bergström, C. A., et al. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
- Principles of Drug Action 1, Spring 2005, Amines.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- Sigma-Aldrich. (S,S)-Bicyclo[2.2.1]heptane-2,5-dione.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Chen, C., et al. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
- Pobudkowska, A., & Domańska, U. (2012, October 19). Study of pH-dependent drugs solubility in water.
- IJNRD.org. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- Wikipedia. (n.d.).
- ChemScene. (n.d.). 2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride.
- ResearchGate. (2018, January 17). What is the solubility property of 7-azabicyclo [2.2.1] heptane?.
- BOC Sciences. (n.d.). CAS 5260-20-8 (2,5-DIAZABICYCLO[2.2.1]HEPTANE, DIHYDROCHLORIDE).
- Fisher Scientific. (2009, April 29).
- Fluorochem. (n.d.). (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane.
Sources
- 2. benchchem.com [benchchem.com]
- 3. 2,5-Diazabicyclo[2.2.1]heptane | C5H10N2 | CID 3527810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
Validation & Comparative
Navigating Conformational Complexity: NMR Characterization of 2-Cbz-2,5-diazabicyclo[2.2.1]heptane Isomers
Executive Summary
The Challenge: Characterizing 2-Cbz-2,5-diazabicyclo[2.2.1]heptane is notoriously difficult due to "spectral ghosting"—the appearance of doubled or broadened peaks in 1H NMR at room temperature. This is often misdiagnosed as impurities (regioisomers or diastereomers) but is actually a dynamic equilibrium of carbamate rotamers .
The Solution: This guide provides a definitive protocol to distinguish between static impurities and dynamic rotamers using Variable Temperature (VT) NMR. We compare this "Gold Standard" approach against standard room-temperature methods and alternative analytical techniques, establishing a self-validating workflow for drug development professionals.
The Isomer Landscape: What Are We Looking At?
Before analyzing the spectra, we must define the three layers of isomerism present in this scaffold:
-
Stereoisomers (Static): The 2,5-diazabicyclo[2.2.1]heptane core is chiral. The commercially relevant scaffold is usually the enantiopure
form. -
Regioisomers (Static): The "2-Cbz" designation implies the protecting group is on N2. However, if the synthesis started from a symmetric precursor, a mixture of 2-Cbz and 5-Cbz is possible. These are separable and distinct species.
-
Rotamers (Dynamic): This is the primary analytical hurdle. The Cbz (carboxybenzyl) group exhibits restricted rotation around the N-C(O) bond due to its partial double-bond character. This creates two distinct conformers (Rotamer A and Rotamer B) that exchange slowly on the NMR timescale at 25°C.
Visualizing the Dynamic Equilibrium
The following diagram illustrates the rotameric exchange that causes spectral complexity.
Caption: Figure 1. The restricted rotation of the Cbz group creates two observable populations at room temperature, which merge (coalesce) upon heating.
Comparative Analysis of Characterization Methods
This section objectively compares the effectiveness of different NMR techniques for validating this specific molecule.
| Feature | Method A: Standard 1H NMR | Method B: VT-NMR (Recommended) | Method C: 2D NOESY |
| Conditions | CDCl₃, 25°C | DMSO-d₆, 25°C → 100°C | CDCl₃ or DMSO-d₆, 25°C |
| Spectral Appearance | Broad, split peaks. Integral ratios often non-integer (e.g., 0.6 : 0.4). | Sharp, single peaks at high temp. | Cross-peaks between spatially close protons. |
| Isomer Resolution | Low. Cannot distinguish rotamers from impurities easily. | High. Coalescence confirms rotamers; non-coalescing peaks = impurities. | High. "Exchange peaks" confirm dynamic equilibrium. |
| Throughput | High (5 mins) | Medium (30-45 mins) | Low (1-4 hours) |
| Cost/Complexity | Low | Medium (Requires VT setup) | High (Longer acquisition) |
| Verdict | Screening Only. Do not use for final purity assignment. | Gold Standard. Essential for batch release. | Structural Proof. Use for initial structure validation. |
Why Standard CDCl₃ Fails
In CDCl₃ at 25°C, the rotamer ratio is often near 1:1 or 60:40. The chemical shift difference (
Why DMSO-d₆ + Heat Works
-
Solvent Effect: DMSO often alters the rotamer ratio and raises the energy barrier slightly, but it allows for higher temperature studies than CDCl₃ (boiling point limitations).
-
Coalescence: As temperature increases, the exchange rate (
) exceeds the frequency difference ( ). The two signals broaden, merge, and finally sharpen into one average signal.
Detailed Experimental Protocol: VT-NMR Coalescence
This protocol is designed to be self-validating. If the peaks do not coalesce, you have a static impurity (regioisomer), not a rotamer.
Materials
-
Compound: 5-10 mg of 2-Cbz-2,5-diazabicyclo[2.2.1]heptane.
-
Solvent: 0.6 mL DMSO-d₆ (High boiling point is critical; do not use CDCl₃ or Acetone-d₆).
-
Instrument: 400 MHz NMR or higher.
Step-by-Step Workflow
-
Baseline Acquisition (25°C):
-
Acquire a standard 1H spectrum.
-
Observation: Note the bridgehead protons (H1 and H4). You will likely see two sets of signals (e.g., two broad singlets or doublets).[1]
-
Integration: Integrate the split signals. The sum should equal 1 proton (e.g., 0.6 + 0.4 = 1.0).
-
-
Stepwise Heating:
-
Coalescence Point (90°C - 100°C):
-
Increase to 100°C (ensure this is within your probe's safety limits).
-
Observation: The split bridgehead signals should fuse into a single, sharper peak.
-
Validation: If the peaks remain distinct and sharp at 100°C, STOP. You likely have a mixture of regioisomers (e.g., 2-Cbz and 5-Cbz) or the enantiomer, not rotamers.
-
-
Cooling (Reversibility Check):
-
Cool the sample back to 25°C.
-
Observation: The original split spectrum must return. This confirms the process is physical (conformational) and not chemical (decomposition).
-
Data Presentation: Expected Chemical Shifts
The following table contrasts the appearance of the key diagnostic protons in the rigid bicyclic system.
| Proton Position | RT (25°C) Appearance (Rotamer Mix) | High Temp (100°C) Appearance (Coalesced) | Diagnostic Note |
| H1 (Bridgehead) | Two broad singlets ( | One sharp singlet ( | Most sensitive to Cbz anisotropy. |
| H4 (Bridgehead) | Two broad singlets ( | One sharp singlet ( | Less affected than H1 but still split. |
| H3 (Methylene) | Complex multiplet (overlapping) | Simplified doublet of doublets | Resolves geminal coupling ( |
| Cbz-CH₂ | Two singlets (or AB systems) | One singlet ( | The benzylic protons often split due to chirality + rotamers. |
| Aromatic (Cbz) | Broad multiplet | Sharp multiplet | Phenyl ring rotation is fast; broadening is due to the carbamate anchor. |
Note: Chemical shifts are approximate and solvent-dependent (DMSO-d₆).
Decision Logic for Analysts
Use this flowchart to interpret your NMR data and determine if your batch meets release criteria.
Caption: Figure 2. Diagnostic workflow for distinguishing benign rotamers from critical impurities.
References
-
Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press. (Chapter on Conformational Analysis of Amides/Carbamates).
-
Wipf, P., & Kim, Y. (1993). Solid-phase synthesis of peptide mimetics with (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffolds. Journal of Organic Chemistry.
-
Grygorenko, O. O., et al. (2006). Stereoselective synthesis of 2,5-diazabicyclo[2.2.1]heptanes. Tetrahedron: Asymmetry. (Detailed spectral data for diazabicycles).
-
University of Notre Dame. (n.d.). Unusually Low Barrier to Carbamate C-N Rotation. (Mechanistic insight into carbamate rotamers).
Sources
A Comparative Guide to Cbz and Boc Protecting Groups for Diazabicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The rigid, bicyclic structure of 2,5-diazabicyclo[2.2.1]heptane (DBH) has made it a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture.[1] The successful synthesis and functionalization of DBH-containing molecules hinge on the effective and selective protection of its two nitrogen atoms. This guide provides an in-depth, objective comparison of two of the most widely used amine protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), in the context of diazabicyclo[2.2.1]heptane chemistry.
The Critical Role of Nitrogen Protection for Diazabicyclo[2.2.1]heptane
The diazabicyclo[2.2.1]heptane core presents a unique challenge due to the presence of two secondary amine functionalities. Uncontrolled reactions can lead to a mixture of mono- and di-substituted products, complicating purification and reducing yields.[2][3] Protecting group strategies are therefore essential to achieve selective functionalization and enable the synthesis of specific isomers and derivatives. The choice between Cbz and Boc protection can significantly impact the overall synthetic route, influencing reaction conditions, compatibility with other functional groups, and deprotection strategies.
The Contenders: A Head-to-Head Comparison
Carboxybenzyl (Cbz) Group: The Classic Choice
Introduced in the 1930s by Bergmann and Zervas, the Cbz group has a long and successful history in peptide synthesis and general amine protection.[4][5][6] It is valued for its stability under a wide range of conditions, including both acidic and basic media.[4][7]
Protection: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4][5][8] The reaction is generally high-yielding and proceeds smoothly.
Deprotection: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis.[4][5][7] This method involves the use of a palladium catalyst (typically Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[4][9][10] This deprotection is often clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts.[8][11] While generally stable to acid, strong acidic conditions such as HBr in acetic acid can also cleave the Cbz group.[8][12]
tert-Butoxycarbonyl (Boc) Group: The Modern Workhorse
The Boc group is arguably the most common amine protecting group in modern organic synthesis, prized for its ease of introduction and its acid-labile nature.[7][13][14] This provides an orthogonal deprotection strategy when used in conjunction with groups like Cbz.[7][15][16]
Protection: The Boc group is most commonly introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7][17] The reaction is typically high-yielding and can be performed under mild conditions.[18] For symmetrical diamines like DBH, achieving mono-protection can be challenging, often requiring slow addition of the reagent or the use of a large excess of the diamine to statistically favor mono-substitution.[3]
Deprotection: The Boc group is readily cleaved under acidic conditions.[7][13][15][19] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common reagent combination for this purpose.[7][20] Milder acidic conditions, such as HCl in dioxane or the use of solid acid catalysts, can also be employed.[21][22] The deprotection mechanism involves the formation of a stable tert-butyl cation, which can sometimes lead to side reactions with nucleophilic residues in the substrate.[20] The use of scavengers like anisole can mitigate these side reactions.[20]
Comparative Data Summary
| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) |
| Protection Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Typical Protection Conditions | Aqueous base (e.g., NaHCO₃, NaOH) | Organic base (e.g., Et₃N, DMAP) in an organic solvent (e.g., DCM, THF) |
| Stability | Stable to acidic and basic conditions, nucleophiles.[7] | Stable to basic conditions, nucleophiles, and catalytic hydrogenation.[7] |
| Lability | Labile to catalytic hydrogenolysis and strong acids.[7] | Labile to strong acids.[7] |
| Deprotection Conditions | H₂, Pd/C; Transfer hydrogenation (e.g., HCOONH₄, Pd/C)[4][9][10]; Strong acids (e.g., HBr/AcOH)[8][12] | Strong acids (e.g., TFA, HCl)[7][13][20][22] |
| Byproducts of Deprotection | Toluene, CO₂ | Isobutylene, CO₂ |
| Orthogonality | Orthogonal to Boc, Fmoc.[5][6] | Orthogonal to Cbz, Fmoc.[7][15][16] |
Experimental Workflows
Protection & Deprotection of Diazabicyclo[2.2.1]heptane
The following diagrams illustrate the typical workflows for the protection and deprotection of diazabicyclo[2.2.1]heptane with Cbz and Boc groups.
Caption: Cbz Protection and Deprotection Workflow.
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- 22. Boc Deprotection - HCl [commonorganicchemistry.com]
A Comparative Guide to Chiral HPLC Methods for (1S,4S)-2-Cbz-2,5-diazabicyclo[2.2.1]heptane
This guide provides a detailed comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity determination of (1S,4S)-2-Cbz-2,5-diazabicyclo[2.2.1]heptane. As a critical chiral building block in medicinal chemistry, ensuring the stereochemical integrity of this molecule is paramount for the development of safe and efficacious pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this and structurally related compounds.
Introduction to the Analytical Challenge
(1S,4S)-2-Cbz-2,5-diazabicyclo[2.2.1]heptane is a conformationally rigid, bicyclic diamine scaffold. The carboxybenzyl (Cbz) protecting group introduces a key structural motif—an aromatic ring and a carbamate linkage—which significantly influences its interaction with chiral stationary phases (CSPs). The primary analytical goal is to separate the desired (1S,4S) enantiomer from its (1R,4R) counterpart. The rigid structure of the bicyclo[2.2.1]heptane core provides distinct three-dimensional arrangements of interacting groups, which can be exploited for effective chiral recognition.
The selection of a suitable CSP is the most critical step in developing a successful chiral separation method.[1] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose derivatized with phenylcarbamates, have demonstrated broad applicability for a wide range of chiral compounds and are the primary focus of this guide.[2] These phases operate on a combination of attractive interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, as well as steric repulsion, to differentiate between enantiomers.[3]
This guide will compare two robust methods based on widely successful polysaccharide CSPs: a coated cellulose-based phase (Chiralcel® OD-H) and an immobilized amylose-based phase (Chiralpak® IA).
Chiral HPLC Method Development Workflow
A systematic approach to chiral method development is crucial for efficiently identifying optimal separation conditions. The following workflow outlines the key stages, from initial screening to method finalization.
Caption: A generalized workflow for chiral HPLC method development.
Method A: Coated Cellulose-Based CSP (Chiralcel® OD-H)
The Chiralcel® OD-H, featuring cellulose tris(3,5-dimethylphenylcarbamate) coated onto a silica support, is one of the most widely used and successful CSPs for a vast range of chiral compounds, including bridged polycyclic molecules.[3]
Rationale for Selection
The carbamate groups on the cellulose backbone, along with the phenyl rings, create a well-defined chiral environment. The primary interaction points for (1S,4S)-2-Cbz-2,5-diazabicyclo[2.2.1]heptane are expected to be:
-
Hydrogen Bonding: The carbamate N-H and C=O groups on the CSP can interact with the C=O group of the analyte's Cbz moiety.
-
π-π Interactions: The electron-rich dimethylphenyl groups of the CSP can form π-π stacking interactions with the aromatic ring of the Cbz group.
-
Steric Fit: The enantiomers will fit differently into the chiral grooves or cavities formed by the helical structure of the derivatized cellulose polymer, leading to differential retention.
For basic compounds like this bicyclic diamine, the addition of an acidic modifier to the mobile phase is often crucial to suppress undesirable interactions with residual silanols on the silica surface and to ensure sharp, symmetrical peaks.[4]
Experimental Protocol
| Parameter | Recommended Condition |
| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase at approx. 0.5 mg/mL. |
Method B: Immobilized Amylose-Based CSP (Chiralpak® IA)
Chiralpak® IA is an immobilized-type CSP where amylose tris(3,5-dimethylphenylcarbamate) is covalently bonded to the silica surface. This immobilization provides enhanced robustness and allows for the use of a wider range of solvents compared to coated phases.[5][6]
Rationale for Selection
While the chiral selector is structurally similar to that of Chiralcel® OD-H, the amylose backbone has a different helical structure than cellulose, often leading to complementary or even superior enantioselectivity.
-
Expanded Solvent Compatibility: The immobilized nature allows for the use of solvents like dichloromethane (DCM) or methyl-tert-butyl ether (MTBE), which can offer unique selectivities.[6] This provides greater flexibility during method development.
-
Enhanced Robustness: The covalent bonding prevents the stripping of the chiral selector from the support, leading to longer column lifetime, especially when using aggressive sample diluents or mobile phase additives.
-
Alternative Chiral Recognition: The subtle differences in the three-dimensional structure of the amylose polymer can result in different enantiorecognition mechanisms, potentially providing better resolution where cellulose-based phases may fall short.
Experimental Protocol
| Parameter | Recommended Condition |
| Column | Chiralpak® IA, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methyl-tert-butyl ether (MTBE) / 2-Propanol / Diethylamine (DEA) (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase at approx. 0.5 mg/mL. |
Note: While TFA is used in Method A, a basic additive like DEA is proposed here as an alternative to explore different ion-pairing and interaction mechanisms, which can sometimes dramatically alter selectivity on polysaccharide phases.
Comparative Analysis and Discussion
The choice between these two methods will depend on the specific requirements of the analysis, such as the need for solvent flexibility, column longevity, and the observed chromatographic performance.
| Feature | Method A (Chiralcel® OD-H) | Method B (Chiralpak® IA) |
| Stationary Phase | Coated Cellulose Tris(3,5-dimethylphenylcarbamate) | Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) |
| Chiral Selector | Cellulose-based | Amylose-based |
| Key Strengths | Extensive historical data and broad applicability. Often provides excellent initial selectivity. | High robustness, expanded solvent compatibility (e.g., MTBE, DCM, THF).[5][6] Long column lifetime. |
| Limitations | Limited solvent compatibility (cannot use solvents like DCM, THF, or acetone).[7] The coated phase can be stripped. | May require more screening of non-traditional mobile phases to find optimal conditions. |
| Mobile Phase Strategy | Typically hexane/alcohol mixtures.[8] Additives like TFA are common for basic analytes.[3] | Offers flexibility to use a wider array of normal phase and polar organic solvents.[6] |
| Expected Performance | Good potential for high enantioselectivity due to strong π-π and hydrogen bonding interactions. | Often provides complementary or superior selectivity to cellulose phases. Excellent peak shape due to high-performance packing. |
Expert Insights on Method Selection
-
For Initial Screening: The Chiralcel® OD-H (Method A) is an excellent starting point due to its well-documented success with a broad range of compounds. The hexane/isopropanol mobile phase system is a standard in chiral chromatography, making it straightforward to implement.
-
For Method Robustness and Flexibility: The Chiralpak® IA (Method B) is superior when long-term method robustness is critical. Its immobilized nature withstands a wider range of solvents, which is invaluable if the initial hexane/alcohol systems fail to provide adequate resolution. The ability to switch to solvents like MTBE can unlock unique selectivities not achievable with coated phases.[6]
-
Impact of the Cbz Group: The Cbz group is critical for the success of both methods. Its aromatic ring provides the necessary π-electron system for interaction with the phenylcarbamate selectors, and the carbamate linkage offers sites for hydrogen bonding.[9]
Conclusion
Both the coated cellulose-based Chiralcel® OD-H and the immobilized amylose-based Chiralpak® IA present viable and powerful options for the chiral separation of (1S,4S)-2-Cbz-2,5-diazabicyclo[2.2.1]heptane. Method A offers a conventional and often successful starting point, while Method B provides enhanced robustness and greater flexibility for method development. The optimal choice will be determined through empirical screening, but the protocols and rationales provided in this guide offer a scientifically grounded foundation for initiating this process. It is highly recommended to screen both types of columns to ensure the selection of the most selective and robust method for routine analysis and quality control.
References
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Ali, I., et al. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Accessed February 2024. [Link]
-
Ali, I., et al. Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal. Published 2006. [Link]
-
Niaei, A., et al. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of Separation Science. Published March 22, 2024. [Link]
-
Dong, M. W. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Published November 12, 2020. [Link]
-
DiMicco, A., et al. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PMC. Accessed February 2024. [Link]
-
Ilisz, I., et al. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Published March 18, 2024. [Link]
-
Fitos, I., et al. High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+). PubMed. Published May 15, 2009. [Link]
-
Yu, J., et al. Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed. Published April 15, 2016. [Link]
-
Sittel, T., et al. Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. RSC Publishing. Published March 27, 2019. [Link]
-
Wang, X., et al. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. Published January 6, 2006. [Link]
-
ResearchGate. Separation of a chiral amide on a Chiralcel OD-H column. ResearchGate. Accessed February 2024. [Link]
-
Ekborg-Ott, K. H., et al. Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Published August 8, 1998. [Link]
-
Ilisz, I., et al. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Academia.edu. Accessed February 2024. [Link]
-
Chiral Technologies. Amino Acid Database - HPLC. Accessed February 2024. [Link]
-
Phenomenex. Chiral HPLC Separations. Accessed February 2024. [Link]
-
Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Accessed February 2024. [Link]
-
Daicel Chiral Technologies. Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Accessed February 2024. [Link]
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-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Accessed February 2024. [Link]
-
Macherey-Nagel. Chiral columns . Accessed February 2024. [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Bicyclic Diamine Intermediates
In the landscape of modern drug discovery and asymmetric synthesis, chiral bicyclic diamines have emerged as privileged scaffolds and highly effective ligands for a multitude of catalytic transformations.[1][2] Their rigid, well-defined conformational structures are instrumental in creating a chiral environment that can induce high stereoselectivity in chemical reactions.[2] Consequently, the accurate and precise determination of enantiomeric excess (ee) for these intermediates is not merely a quality control checkpoint; it is a critical step that dictates the viability of a synthetic route and the ultimate stereochemical purity of an active pharmaceutical ingredient (API).[3][4][5]
This guide provides an in-depth comparison of the principal analytical techniques for determining the ee of bicyclic diamine intermediates. As a Senior Application Scientist, my objective is to move beyond a simple listing of methods and delve into the causality behind experimental choices, empowering you to select, develop, and validate the most appropriate analytical strategy for your specific research and development needs.
Pillar 1: Chromatographic Techniques - The Gold Standard in Separation
The foundational principle of chromatographic chiral separation lies in the creation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP).[6][7] The differential stability of these complexes leads to different retention times, allowing for physical separation and quantification.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most established and widely used technique for ee determination due to its versatility, robustness, and broad applicability.[8][9][10]
The "Why": Mechanistic Insight into Chiral Recognition The success of a chiral HPLC separation is critically dependent on the selection of the CSP. For bicyclic diamines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[11][12] The helical structure of the polysaccharide polymer creates chiral grooves and cavities. The carbamate derivatives on the sugar backbone provide sites for hydrogen bonding, dipole-dipole, and π-π interactions. It is the combination of steric fit within these grooves and the summation of these intermolecular forces that results in differential binding energies for the two enantiomers, leading to separation.[13]
Supercritical Fluid Chromatography (SFC)
SFC has rapidly gained prominence as a powerful alternative and complement to HPLC for chiral separations.[11][14][15] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.[15]
The "Why": The Advantage of Supercritical Fluids The primary driver for choosing SFC is efficiency. Supercritical CO₂ has low viscosity and high diffusivity, which allows for 3-5 times faster analysis times and column equilibration compared to HPLC.[14][16] This is a significant advantage in high-throughput screening environments common in drug discovery.[11][17] Furthermore, the reduction in organic solvent consumption makes SFC a "greener" and more sustainable technology.[15][16] Polysaccharide-based CSPs developed for HPLC are often directly transferable to SFC, providing comparable enantioselectivity but with the aforementioned benefits of speed and reduced waste.[12]
Gas Chromatography (GC)
For bicyclic diamines that are volatile or can be made volatile through derivatization, chiral GC offers exceptionally high resolution and sensitivity.[18]
The "Why": Volatility and Derivatization Strategy The high efficiency of GC stems from the use of long capillary columns (often 30 meters or more), providing a large number of theoretical plates for separation.[18] However, many bicyclic diamines possess polar amine functionalities that can lead to poor peak shape and thermal instability. The causal solution is derivatization—for example, acylation with a reagent like trifluoroacetic anhydride. This strategy serves two purposes: it blocks the polar N-H groups, reducing tailing and improving chromatographic behavior, and it increases the volatility of the analyte, making it amenable to GC analysis. The choice of CSP, often based on cyclodextrin derivatives, is then critical for achieving chiral recognition of the derivatized enantiomers.[19][20]
Pillar 2: NMR Spectroscopy - A Non-Separative Approach
Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different, non-separative approach to ee determination.[21][22] Instead of physically separating the enantiomers, it uses a chiral auxiliary to induce a diastereomeric environment directly within the NMR tube, causing the signals of the two enantiomers to become distinct and quantifiable.[23]
The "Why": Creating a Diastereomeric Chemical Environment Enantiomers are spectroscopically indistinguishable in an achiral solvent. The core principle of chiral NMR is to convert the enantiomeric pair into a pair of diastereomers (or diastereomeric complexes) which have different physical properties and, therefore, distinct NMR spectra.[22] This can be achieved in two primary ways:
-
Chiral Derivatizing Agents (CDAs): The diamine is covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a stable pair of diastereomers.[20] This typically results in large, clear separation of signals in the ¹H or ¹⁹F NMR spectrum, allowing for straightforward integration. The key requirement is that the derivatization reaction must proceed to 100% completion without any kinetic resolution to ensure the measured ratio accurately reflects the original enantiomeric ratio of the diamine.
-
Chiral Solvating Agents (CSAs): The diamine is mixed with an enantiomerically pure CSA (e.g., (R)-BINOL) in the NMR solvent.[23] The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer through interactions like hydrogen bonding.[23][24] This leads to small but measurable differences in the chemical shifts (Δδ) for specific protons of the diamine enantiomers. This method is rapid and non-destructive, but the chemical shift differences can be sensitive to concentration, temperature, and solvent.[23]
Quantitative Performance Comparison
The selection of an analytical technique is a multi-faceted decision. The following table provides a comparative summary of key performance metrics to guide this choice.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC | Chiral NMR Spectroscopy |
| Accuracy | High | High | High | High, absolute errors within 2.0% reported[21] |
| Precision | High (%RSD < 2%)[25] | High | High | Good, dependent on signal-to-noise and resolution |
| Resolution | Excellent, Rs > 1.5 achievable | Excellent, often comparable to HPLC[12] | Very High | Variable, dependent on auxiliary and analyte |
| Analysis Time | 5 - 30 min | 1 - 10 min (Typically 3-5x faster than HPLC)[14] | 10 - 40 min | < 15 min per sample[26] |
| Sensitivity (LOD) | Low µg/mL to ng/mL | Low µg/mL to ng/mL | High (pg level) | Lower (mg scale sample required) |
| Sample Throughput | Moderate | High | Moderate | High (with autosampler) |
| Solvent Consumption | High | Low (Green Chemistry)[15] | Very Low | Low |
| Destructive? | Yes | Yes | Yes | No |
Experimental Protocols: A Self-Validating System
Trustworthiness in analytical data comes from robust, validated methods. The following protocols are designed as self-validating systems, incorporating system suitability tests (SSTs) to ensure the integrity of the results.
Protocol 1: Chiral HPLC Method for a Bicyclic Diamine
This protocol provides a generalized workflow for the enantiomeric separation of a bicyclic diamine intermediate.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the bicyclic diamine sample.
-
Dissolve in 10 mL of mobile phase or a suitable solvent (e.g., isopropanol) to create a 1 mg/mL stock solution.
-
Further dilute with mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC System and Conditions (Starting Point):
-
HPLC System: Standard HPLC with UV detector.
-
Column: Daicel CHIRALPAK® series (e.g., IA, IB, IC) (4.6 mm ID × 250 mm L, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA). Causality: The apolar hexane/isopropanol is a common mobile phase for polysaccharide columns in normal phase mode. DEA is a basic additive used to suppress the free silanol groups on the silica support and to improve the peak shape of basic analytes like diamines.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Prepare a racemic (50:50) standard of the bicyclic diamine.
-
Inject the racemic standard six times.
-
The system is deemed suitable for analysis if:
-
The resolution factor (Rs) between the two enantiomer peaks is ≥ 1.5.
-
The relative standard deviation (%RSD) for the peak areas of six replicate injections is ≤ 2.0%.
-
-
-
Data Analysis:
-
Inject the sample solution.
-
Integrate the peak areas for the two enantiomers (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100 [6]
-
Protocol 2: ee% Determination by ¹H NMR using a Chiral Solvating Agent
This protocol describes a rapid, non-destructive method for ee determination.
-
Sample Preparation:
-
In a clean NMR tube, combine ~5 mg of the bicyclic diamine sample with 1.0 to 1.2 equivalents of an enantiomerically pure Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol, (R)-BINOL).
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆). Causality: The choice of solvent is critical as it can influence the strength of the non-covalent interactions between the CSA and the analyte, thereby affecting the magnitude of the chemical shift separation.
-
Gently mix until fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer at a constant temperature (e.g., 25°C).
-
Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio for accurate integration.
-
-
Self-Validation and Data Analysis:
-
Identify a well-resolved proton signal of the diamine that splits into two distinct peaks in the presence of the CSA.
-
Validation Check: The same proton signal for the pure CSA should not appear in the integration region of interest. The sum of the integrations for the two split analyte signals should correspond to the expected number of protons.
-
Carefully integrate the two distinct resonance peaks corresponding to the two diastereomeric complexes (Integral1 and Integral2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100
-
Visualization of Workflows
Clear visual workflows are essential for standardizing analytical procedures and decision-making.
Caption: General Workflow for Enantiomeric Excess Determination.
Caption: Method Selection Decision Tree for ee% Analysis.
Conclusion and Future Outlook
The determination of enantiomeric excess for bicyclic diamine intermediates is a critical task where precision and accuracy are paramount. While chiral HPLC remains the robust workhorse, chiral SFC offers compelling advantages in speed and sustainability, making it ideal for discovery environments. Chiral GC provides unmatched resolution for volatile compounds, and chiral NMR serves as an excellent, rapid, and non-destructive orthogonal technique.
The choice of method is not a matter of one being universally "better," but rather which is "fittest for purpose." By understanding the underlying chemical principles of each technique—the "why" behind the protocol—researchers can make informed decisions, leading to more efficient method development, trustworthy data, and ultimately, the accelerated delivery of enantiomerically pure molecules for drug development and beyond.
References
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- 26. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Cbz-2,5-diazabicyclo[2.2.1]heptane vs 2-Boc analog reactivity profile
This guide provides a technical comparison between 2-Cbz-2,5-diazabicyclo[2.2.1]heptane and its 2-Boc analog , focusing on their reactivity profiles, orthogonal deprotection strategies, and utility in drug discovery.
Executive Summary
The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a "privileged structure" in medicinal chemistry, valued for its ability to constrain pharmacophores into a rigid, chiral "distorted boat" conformation.[1]
The choice between the 2-Cbz (Benzyloxycarbonyl) and 2-Boc (tert-Butyloxycarbonyl) analogs is rarely about the reactivity of the protecting group itself, but rather the orthogonality required for the subsequent synthetic steps.
-
Select the 2-Boc analog if your N-5 functionalization introduces groups sensitive to hydrogenation (e.g., alkenes, halides, nitro groups) or if you require a solid, crystalline starting material.[2]
-
Select the 2-Cbz analog if your downstream chemistry involves acid-sensitive moieties (e.g., acetals, silyl ethers) that would not survive Boc deprotection (TFA/HCl).[2]
Quick Comparison Matrix
| Feature | 2-Boc Analog | 2-Cbz Analog |
| Primary Utility | General purpose building block | Acid-sensitive synthetic routes |
| Deprotection | Acid (TFA, HCl) | Hydrogenolysis (H₂/Pd) or HBr/AcOH |
| Physical State | Crystalline Solid (mp 74–76 °C) | Viscous Oil or Low-melting Solid |
| Stability | Stable to base & hydrogenation | Stable to acid (weak) & base |
| Major Limitation | Incompatible with acid-labile groups | Incompatible with reducible groups (alkenes, halides) |
Structural & Physicochemical Profile
Both analogs are derived from trans-4-hydroxy-L-proline , imparting defined stereochemistry (typically (1S,4S)).[3] The bicyclic framework imposes a rigid distance and angle between the two nitrogens, unlike the flexible piperazine ring.
Steric & Electronic Environment[2]
-
N-2 Position (Protected): The protecting group (Boc or Cbz) is attached to the nitrogen originating from the proline ring.
-
Boc: The tert-butyl group is bulky but spherically symmetrical.[2] It effectively shields the N-2 lone pair, reducing nucleophilicity to zero.[2]
-
Cbz: The benzyl group is planar.[2] While sterically significant, it allows for
-stacking interactions in crystal lattices, often influencing solubility profiles differently than the lipophilic Boc group.
-
-
N-5 Position (Free Amine): This is the reactive center for functionalization.[2]
-
Reactivity: The N-5 nitrogen is a secondary amine housed in a bridgehead system.[2] While nucleophilic, it is more sterically constrained than a piperazine nitrogen.[2]
-
Impact of PG: The "distorted boat" geometry directs the N-2 and N-5 substituents away from the bridge. Consequently, the N-2 protecting group exerts minimal direct steric hindrance on N-5 functionalization, allowing both analogs to undergo smooth reductive aminations, alkylations, and acylations.
-
Orthogonality & Deprotection Strategy
The decision to use Cbz or Boc is dictated by the "Deprotection Compatibility Logic" illustrated below.
Diagram 1: Orthogonal Protection Strategy Flowchart
Figure 1: Decision logic for selecting between 2-Boc and 2-Cbz protecting groups based on downstream functional group compatibility.
The 2-Boc Pathway (Acid Labile)
-
Mechanism: Protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation (as isobutylene).
-
Reagents: 20–50% Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.[2]
-
Scavengers: For this scaffold, scavengers (e.g., triethylsilane) are rarely needed unless the molecule contains highly electron-rich aromatic rings susceptible to alkylation by the t-butyl cation.
The 2-Cbz Pathway (Hydrogenolysis Labile)
-
Mechanism: Palladium-catalyzed cleavage of the benzyl-oxygen bond, followed by decarboxylation.
-
Reagents: H₂ (1 atm) or Ammonium Formate (transfer hydrogenation) with 10% Pd/C in MeOH/EtOH.
-
Caution: The 2,5-DBH scaffold is stable, but prolonged exposure to high-pressure hydrogenation with active catalysts (e.g., PtO₂) could theoretically risk ring-opening or over-reduction if aromatic substituents are present on N-5. Standard Pd/C conditions are safe.[2]
Experimental Protocols
The following protocols demonstrate the functionalization of the free N-5 amine followed by the specific deprotection of the N-2 group.
Protocol A: N-5 Functionalization (Reductive Amination)
Applicable to both 2-Boc and 2-Cbz analogs.
-
Dissolution: Dissolve (1S,4S)-2-PG-2,5-diazabicyclo[2.2.1]heptane (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF (0.1 M).
-
Imine Formation: Add the aldehyde (1.1 equiv) and Sodium Triacetoxyborohydride (STAB, 1.5 equiv).[2]
-
Acid Catalysis: If reaction is sluggish, add catalytic Acetic Acid (1–2 drops).[2]
-
Reaction: Stir at room temperature for 4–16 hours under N₂ atmosphere. Monitor by LC-MS (Note: Cbz analog UV active; Boc analog requires ELSD or ninhydrin stain).[2]
-
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[2] Dry organic layer over Na₂SO₄ and concentrate.[2]
Protocol B: N-2 Deprotection of the Boc Analog
Use when the N-5 substituent is acid-stable.
-
Setup: Dissolve the N-5 functionalized 2-Boc intermediate in DCM (5 mL/mmol).
-
Cleavage: Add TFA (equal volume to DCM) dropwise at 0 °C.
-
Reaction: Warm to room temperature and stir for 1–2 hours.
-
Workup (Free Base): Concentrate in vacuo. Redissolve residue in DCM/MeOH. Neutralize with MP-Carbonate resin or wash with sat.[2] Na₂CO₃.[2]
-
Validation: Disappearance of Boc peak (~1.45 ppm, s, 9H) in ¹H NMR.
Protocol C: N-2 Deprotection of the Cbz Analog
Use when the N-5 substituent is acid-sensitive.
-
Setup: Dissolve the N-5 functionalized 2-Cbz intermediate in MeOH or EtOH (10 mL/mmol).
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate) under an inert argon stream (Caution: Pyrophoric).[2]
-
Hydrogenation: Purge with H₂ gas (balloon pressure is sufficient). Stir vigorously at RT for 2–6 hours.
-
Filtration: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash pad with MeOH.
-
Workup: Concentrate the filtrate to yield the secondary amine.
-
Validation: Disappearance of aromatic Cbz protons (7.30–7.40 ppm) and benzylic CH₂ (~5.1 ppm) in ¹H NMR.
Synthetic Workflow Visualization
This diagram illustrates the divergence in synthesis starting from the common precursor, Trans-4-hydroxy-L-proline.
Diagram 2: Synthetic Divergence & Utility[2]
Figure 2: Synthetic workflow showing the generation of Boc and Cbz analogs and their divergent applications.
References
-
Scaffold Synthesis & Utility
-
General Protecting Group Comparison
-
Physical Properties (Boc Analog)
-
Synthetic Applications (Cbz Analog Context)
-
Reactivity & Stereochemistry
Sources
- 1. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Diazabicyclo[2.2.1]heptane | C5H10N2 | CID 3527810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | CAS 113451-59-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Cbz-2,5-diazabicyclo[2.2.1]heptane
[1][2][3][4]
Executive Summary: Hazard Profile
Compound: 2-Cbz-2,5-diazabicyclo[2.2.1]heptane Physical State: Solid (typically white to off-white powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Key Risk: Dust inhalation and dermal absorption facilitated by the lipophilic Cbz protecting group.[][2]
Immediate Action Required:
-
Engineering Control: All open handling must occur inside a certified chemical fume hood.[][2]
-
Minimum PPE: Nitrile gloves (0.11 mm min), Safety Glasses with side shields, Lab Coat.
Part 1: Risk Assessment & Causality (The "Why")[2]
As a Senior Application Scientist, I emphasize that compliance is not just about checking boxes—it is about understanding the molecular behavior of your reagents.
The Lipophilic Vector (Skin Absorption)
The Benzyloxycarbonyl (Cbz) group is not merely a protecting group; it is a lipophilic moiety.[2] While the core diazabicyclo[2.2.1]heptane is a polar amine, the Cbz group significantly increases the molecule's LogP (partition coefficient).[2]
-
The Consequence: This modification enhances the compound's ability to penetrate the stratum corneum (outer skin layer).[][2] While standard SDSs classify it as an Irritant (H315), the enhanced permeability means that contact dermatitis or sensitization is a higher risk than with the free amine salt.[2]
-
The Protocol: We do not rely on "standard" glove practices. We treat the solid as a potential permeator.[2]
The Dust Hazard (Inhalation)
Bicyclic amines often form light, electrostatic solids.[2] When transferring this material from a supplier bottle to a weighing boat, static charge can cause "fly-out," creating an invisible aerosol of fine particulates.[2]
Part 2: The PPE Matrix
This matrix defines protection levels based on the state of the chemical.[2] A common error in the field is using "Solid Handling" PPE while the compound is dissolved in a solvent that degrades that PPE.[2]
Table 1: PPE Specifications
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Extraction) | Technical Justification |
| Eyes | Safety Glasses w/ Side Shields (ANSI Z87.[][2]1) | Chemical Splash Goggles | Goggles prevent solvent splash-back entry; glasses are sufficient for solids unless dust is excessive.[][2] |
| Hands (Primary) | Nitrile (Disposable, 4-6 mil) | Solvent Dependent (See Diagram below) | Nitrile resists the solid well.[][2] In solution, the solvent drives permeation, not the solute. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Fume Hood | Engineering controls are superior to respirators.[2] Use N95 only if hood is unavailable (rare).[2] |
| Body | Standard Cotton/Poly Lab Coat | Lab Coat + Chemical Apron (if >1L) | Cotton absorbs splashes; an apron provides an impervious barrier for larger volumes.[2] |
Part 3: Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Eliminate dust generation and static discharge.[]
-
Preparation: Place the balance inside the fume hood.[2] If vibration is an issue, use a marble balance table or temporarily turn off the hood fan only during the final read (wear an N95 respirator if fan is off).
-
Static Neutralization: Pass an anti-static gun over the weighing boat and the spatula.[2] This prevents the "jumping" of the light powder.[2]
-
Transfer: Use a narrow-neck funnel if transferring into a flask. Do not pour from the source bottle; use a clean spatula to avoid avalanching the solid.[2]
-
Decontamination: Immediately wipe the balance area with a wet tissue (solvent-soaked) to capture invisible dust.[2] Dispose of the tissue as solid hazardous waste.[2]
Protocol B: Solution Handling & Glove Selection Logic
Objective: Prevent breakthrough during synthesis.
The most critical safety failure occurs when researchers dissolve this compound in Dichloromethane (DCM) for deprotection but continue wearing standard Nitrile gloves.[2] DCM permeates Nitrile in <2 minutes, carrying the amine derivative against the skin.[2]
Follow this decision logic for glove selection:
Figure 1: Decision tree for selecting appropriate hand protection based on the physical state and carrier solvent of the reagent.[]
Part 4: Emergency & Disposal Procedures
Accidental Exposure Response
-
Eye Contact: Flush immediately with water for 15 minutes.[][2][4][5][6] The Cbz group makes the compound sticky; lift eyelids manually to ensure irrigation reaches the fornix.[2]
-
Skin Contact:
-
Inhalation: Move to fresh air. If coughing persists, seek medical evaluation for respiratory sensitization.
Waste Disposal
-
Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in the "Solid Hazardous Waste" stream. Do not throw in regular trash.
-
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).[2]
-
Container: Triple rinse the empty supplier bottle with a compatible solvent (e.g., Methanol) before discarding the bottle.[2] Add the rinsate to the liquid waste stream.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3527810, 2,5-Diazabicyclo[2.2.1]heptane. Retrieved from [Link]
Sources
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. promain.co.uk [promain.co.uk]
- 9. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
